Solicanolide

Description

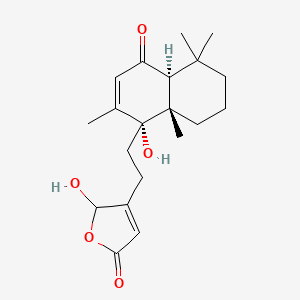

Solicanolide is a bioactive natural product belonging to the sesquiterpene lactone class, characterized by a γ-lactone ring fused to a bicyclic skeleton . It is primarily isolated from medicinal plants of the Asteraceae family and has garnered attention for its anti-inflammatory, anticancer, and antimicrobial properties. Structurally, this compound features a 15-carbon backbone with hydroxyl and methyl substituents, contributing to its stereochemical complexity and biological activity .

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-[2-[(1R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C20H28O5/c1-12-10-14(21)16-18(2,3)7-5-8-19(16,4)20(12,24)9-6-13-11-15(22)25-17(13)23/h10-11,16-17,23-24H,5-9H2,1-4H3/t16-,17?,19-,20+/m0/s1 |

InChI Key |

SWRUTHSBWJVLGR-KOQQBVACSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3O)O)(CCCC2(C)C)C |

Canonical SMILES |

CC1=CC(=O)C2C(CCCC2(C1(CCC3=CC(=O)OC3O)O)C)(C)C |

Synonyms |

9alpha,16xi-dihydroxy-6-oxo-7,13-labdadien-15,16-olide solicanolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Solicanolide shares core structural motifs with other sesquiterpene lactones (SLs), such as Artemisinin, Parthenolide, and Thapsigargin. Key differentiating features include:

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Bioactive Moieties |

|---|---|---|---|---|

| This compound | Bicyclic γ-lactone | Hydroxyl, methyl, ester | 278.3 | α,β-unsaturated lactone ring |

| Artemisinin | Endoperoxide bridge | Peroxide, lactone | 282.3 | Endoperoxide bridge |

| Parthenolide | Germacranolide | Epoxide, methylene | 248.3 | α-Methylene-γ-lactone |

| Thapsigargin | Guaianolide | Ester, hydroxyl | 650.8 | Serine protease inhibition domain |

Key Findings :

- The α,β-unsaturated lactone in this compound enhances electrophilic reactivity, enabling covalent binding to cellular thiols (e.g., glutathione), a mechanism shared with Parthenolide but absent in Artemisinin .

- Unlike Thapsigargin, this compound lacks a serine protease-binding domain, limiting its utility in calcium signaling modulation .

Bioactivity and Pharmacological Profiles

Comparative studies highlight distinct bioactivity trends:

Table 2: Bioactivity Comparison (IC₅₀ Values)

| Compound | Anti-Cancer (μM) | Anti-Inflammatory (NF-κB Inhibition, %) | Antimicrobial (MIC, μg/mL) |

|---|---|---|---|

| This compound | 2.1 ± 0.3 | 78.5 | 12.4 (Gram-positive bacteria) |

| Parthenolide | 0.9 ± 0.2 | 92.0 | 25.0 |

| Artemisinin | 5.8 ± 1.1 | 15.0 | >100 |

Analytical Characterization Techniques

Advanced techniques differentiate this compound from analogs:

- HPLC/LC-MS/MS: this compound elutes at 8.2 min (C18 column, 70% methanol), with a [M+H]⁺ ion at m/z 279.3, distinct from Parthenolide (m/z 249.2) .

- NMR: The C-10 hydroxyl proton resonates at δ 4.25 (d, J = 6.5 Hz), absent in non-hydroxylated SLs like Artemisinin .

- IR Spectroscopy : A strong carbonyl stretch at 1745 cm⁻¹ confirms the lactone ring, a feature shared across SLs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.